molecular formula C21H17ClFN3O3S B11392696 Ethyl 4-[({5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate

Ethyl 4-[({5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate

Cat. No.: B11392696
M. Wt: 445.9 g/mol
InChI Key: FQSHJQVPMMKHNY-UHFFFAOYSA-N
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Description

ETHYL 4-(5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)BENZOATE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)BENZOATE typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine core, followed by the introduction of the chloro and fluorophenyl groups through nucleophilic substitution reactions. The final step often involves esterification to introduce the ethyl benzoate moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods, with adjustments to accommodate larger volumes and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

ETHYL 4-(5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)BENZOATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemicals.

Mechanism of Action

The mechanism of action of ETHYL 4-(5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents. Examples include:

  • ETHYL 2-CHLORO-4-(TRIFLUOROMETHYL)PYRIMIDINE-5-CARBOXYLATE
  • ETHYL (RS)-2-CHLORO-3-(2-CHLORO-5-(4-DIFLUOROMETHYL-4,5-DIHYDRO-3-METHYL-5-OXO-1H-1,2,4-TRIAZOL-1-YL)-4-FLUOROPHENYL)PROPIONATE

Uniqueness

The uniqueness of ETHYL 4-(5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H17ClFN3O3S

Molecular Weight

445.9 g/mol

IUPAC Name

ethyl 4-[[5-chloro-2-[(2-fluorophenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]benzoate

InChI

InChI=1S/C21H17ClFN3O3S/c1-2-29-20(28)13-7-9-15(10-8-13)25-19(27)18-16(22)11-24-21(26-18)30-12-14-5-3-4-6-17(14)23/h3-11H,2,12H2,1H3,(H,25,27)

InChI Key

FQSHJQVPMMKHNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3F

Origin of Product

United States

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